2-Methyltryptoline 2-Methyltryptoline 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline, also known as 2-methyl-1, 2, 3, 4-tetrahydro-beta-carboline or 2-methyltryptoline, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline is primarily located in the cytoplasm. Outside of the human body, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline can be found in fruits. This makes 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 13100-00-0
VCID: VC21006265
InChI: InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3
SMILES: CN1CCC2=C(C1)NC3=CC=CC=C23
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

2-Methyltryptoline

CAS No.: 13100-00-0

Cat. No.: VC21006265

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyltryptoline - 13100-00-0

Specification

Description 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline, also known as 2-methyl-1, 2, 3, 4-tetrahydro-beta-carboline or 2-methyltryptoline, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. 1, 2, 3, 4-Tetrahydro-2-methyl-b-carboline exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline is primarily located in the cytoplasm. Outside of the human body, 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline can be found in fruits. This makes 1, 2, 3, 4-tetrahydro-2-methyl-b-carboline a potential biomarker for the consumption of this food product.
CAS No. 13100-00-0
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Standard InChI InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3
Standard InChI Key JOFKCNJIUXPJAC-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)NC3=CC=CC=C23
Canonical SMILES CN1CCC2=C(C1)NC3=CC=CC=C23
Melting Point 216-218°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator